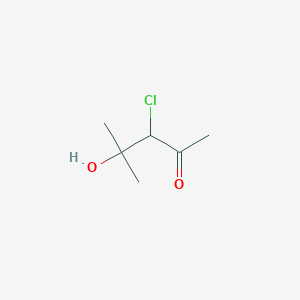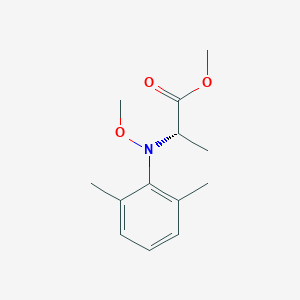![molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9](/img/structure/B39727.png)
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione typically involves multi-component reactions. One common method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . Another approach utilizes the intramolecular nitrile oxide cycloaddition (INOC) reaction, where nitrile oxides are generated in situ and undergo cycloaddition with alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free catalysts and eco-friendly solvents, are often applied to optimize the synthesis for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Uniqueness
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
124815-04-9 |
|---|---|
Fórmula molecular |
C7H5NO4 |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3 |
Clave InChI |
IDHKFYCHZBZJIB-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
SMILES canónico |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)



